1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine
Brand Name: Vulcanchem
CAS No.: 138350-44-4
VCID: VC21305638
InChI: InChI=1S/C9H12N2/c1-7-3-4-9-8(2)10-5-6-11(7)9/h3-4H,5-6H2,1-2H3
SMILES: CC1=CC=C2N1CCN=C2C
Molecular Formula: C9H12N2
Molecular Weight: 148.2 g/mol

1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine

CAS No.: 138350-44-4

Cat. No.: VC21305638

Molecular Formula: C9H12N2

Molecular Weight: 148.2 g/mol

* For research use only. Not for human or veterinary use.

1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine - 138350-44-4

Specification

CAS No. 138350-44-4
Molecular Formula C9H12N2
Molecular Weight 148.2 g/mol
IUPAC Name 1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine
Standard InChI InChI=1S/C9H12N2/c1-7-3-4-9-8(2)10-5-6-11(7)9/h3-4H,5-6H2,1-2H3
Standard InChI Key GITTWWOXNOHVBD-UHFFFAOYSA-N
SMILES CC1=CC=C2N1CCN=C2C
Canonical SMILES CC1=CC=C2N1CCN=C2C

Introduction

Chemical Properties and Structure

Physical Properties

The structural characteristics of this compound contribute to its potential reactivity patterns and intermolecular interactions. The presence of nitrogen atoms in the heterocyclic system provides sites for hydrogen bonding and coordination with metals, potentially influencing its solubility profile and biological properties.

Structural Characteristics

The molecular structure of 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine consists of a fused bicyclic arrangement with a pyrrole ring connected to a partially saturated pyrazine ring. The compound features methyl groups at positions 1 and 6, which contribute to its unique chemical identity. The dihydro nature of the compound indicates that two hydrogen atoms have been added to the pyrazine portion of the molecule, reducing its aromaticity compared to the fully unsaturated counterpart.

Table 1: Key Structural Parameters of 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine

ParameterValue
Molecular FormulaC9H12N2
Molecular Weight148.20 g/mol
CAS Number138350-44-4
IUPAC Name1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine
Ring SystemBicyclic: fused pyrrole and partially saturated pyrazine
SubstituentsMethyl groups at positions 1 and 6
Degree of SaturationDihydro (3,4-positions)

Synthesis and Preparation Methods

Traditional Synthetic Routes

Comparative Analysis with Related Compounds

Comparison with 1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

A closely related compound to 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine is 1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, which has a molecular weight of 150.22 g/mol and molecular formula C9H14N2. The key difference between these compounds lies in their degree of saturation. While the dihydro derivative has two hydrogen atoms fewer, the tetrahydro analog features complete saturation of the pyrazine ring portion.

Property1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Molecular FormulaC9H12N2C9H14N2
Molecular Weight148.20 g/mol150.22 g/mol
CAS Number138350-44-4815632-27-0
Degree of SaturationPartially saturated (dihydro)Fully saturated (tetrahydro)
Structural CharacteristicContains one double bond in pyrazine portionFully reduced pyrazine portion
Electronic PropertiesMore electron-dense due to additional π-bondLess electron-dense due to full saturation

Relationship to Other Heterocyclic Systems

The pyrrolo[1,2-a]pyrazine scaffold represents an important heterocyclic system with connections to various other nitrogen-containing heterocycles. The chemistry of 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine can be contextualized within the broader family of fused heterocyclic systems, including other pyrrole-fused structures that have demonstrated significant utility in medicinal chemistry.

More complex systems, such as dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine-2,3-dicarboxylates described in the literature, showcase how the basic pyrrolo[1,2-a]pyrazine scaffold can be elaborated into more complex architectures with diverse substitution patterns . These relationships highlight the versatility of the core structure in generating compound libraries for various applications.

Current Research and Future Directions

Recent Advances in Synthetic Methodology

Recent research in heterocyclic chemistry has focused on developing more efficient and sustainable methods for synthesizing compounds like 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine. These advances include the application of flow chemistry techniques, microwave-assisted synthesis, and green chemistry principles to improve synthetic accessibility while minimizing environmental impact.

The development of novel catalytic systems, particularly those involving transition metals, has expanded the synthetic toolkit available for constructing complex heterocyclic architectures. These methodological innovations continue to enhance the accessibility of pyrrolo[1,2-a]pyrazine derivatives for further studies.

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